molecular formula C13H18N2O2 B1674721 Lenacil CAS No. 2164-08-1

Lenacil

Cat. No. B1674721
CAS RN: 2164-08-1
M. Wt: 234.29 g/mol
InChI Key: ZTMKADLOSYKWCA-UHFFFAOYSA-N
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Description

Lenacil is a cyclopentapyrimidine that is 6,7-dihydro-1H-cyclopenta [d]pyrimidine-2,4 (3H,5H)-dione substituted by a cyclohexyl group at position 3 . It is used as a selective pre-emergence herbicide that is absorbed through the roots and acts by inhibiting photosynthesis .


Synthesis Analysis

Lenacil (Herbicide 634), is the ISO common name for 3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta [d]pyrimidine-2,4 (3H)-dione (IUPAC). It is an odorless, white crystalline compound that is soluble and stable in water, aqueous acids, and common organic solvents but is subject to microbial decomposition under moist conditions in soil .


Molecular Structure Analysis

The molecular formula of Lenacil is C13H18N2O2 . It has a molecular weight of 234.29 g/mol .


Physical And Chemical Properties Analysis

Lenacil is an odorless, white crystalline compound that is soluble and stable in water, aqueous acids, and common organic solvents .

Scientific Research Applications

Herbicide Residue Detection

Lenacil, a herbicide, has been the subject of various studies focusing on its residue detection in agricultural environments. Research has developed methods for determining Lenacil residues in soil and sugar beets, highlighting its persistence and potential environmental impact. These methods often involve gas chromatography after extraction, providing sensitivity and accuracy in detecting Lenacil at low concentrations (Pease, 1966).

Impact on Non-Photosynthetic Cells

Studies have explored Lenacil's impact beyond its role as a photosynthesis inhibitor. For example, research on non-photosynthetic Acer pseudoplatanus cell suspensions found that Lenacil is metabolized into various compounds, indicating potential actions beyond photosynthesis inhibition. This suggests that Lenacil may have broader biological impacts than previously understood (Blein, 1983).

Influence on Herbicide Residues with Adjuvants

Research has evaluated the effect of adjuvants on the residue levels of Lenacil in soil and sugar beet roots. Findings suggest that the addition of adjuvants can increase Lenacil residues, highlighting the importance of understanding the interactions between herbicides and adjuvants in agricultural practices (Kucharski et al., 2011).

Environmental Behavior and Impact

Lenacil's behavior and impact on the environment have been extensively studied. Research has focused on its dissipation in soils with high clay and salt contents, indicating limited mobility and low risk of groundwater contamination under certain conditions. This kind of study is crucial for understanding the environmental fate of herbicides like Lenacil (Cuevas et al., 2008).

Impact on Genetic and Cellular Processes

Lenacil has been investigated for its effects on genetic and cellular processes. Studies have examined its impact on cell cycle kinetics and macromolecular synthesis in various cell types, providing insights into the broader biological effects of this herbicide. These studies are key in understanding the potential risks and mechanisms of action of Lenacil at the cellular level (Grancharov et al., 1986).

Safety And Hazards

Lenacil is suspected of causing cancer (Carcinogenicity, Category 2) and is very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1; Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-12-10-7-4-8-11(10)14-13(17)15(12)9-5-2-1-3-6-9/h9H,1-8H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMKADLOSYKWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042093
Record name Lenacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lenacil

CAS RN

2164-08-1
Record name Lenacil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2164-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lenacil [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lenacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lenacil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.818
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LENACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X58DK6S8KX
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,730
Citations
M Zhang, BP Smyser, LM Shalaby… - Journal of agricultural …, 1999 - ACS Publications
… lenacil metabolites remained to be identified. In this study using 14 C-label lenacil, the residue level and degradation rate of lenacil … The residue level and metabolic pathway of lenacil …
Number of citations: 12 pubs.acs.org
M Kucharski, J Sadowski, B Wujek, J Trajdos - Polish Journal of Agronomy, 2011 - iung.pl
… addition on lenacil residues in soil … lenacil. Herbicide was applied alone (recommended and reduced doses) and in mixture with adjuvants (oil, surfactant and multicomponent). Lenacil …
Number of citations: 12 iung.pl
N Silvestri, A Ciurli, L Gorreri, C Sorce… - Advances in Horticultural …, 1997 - JSTOR
The action of the herbicide lenacil on spinach cultivation was … One month after lenacil spraying, the concentration of residues … The efficacy of lenacil in weed control, measured in 60% …
Number of citations: 1 www.jstor.org
MV Cuevas, L Cox, MJ Calderon, MC Hermosin… - Agriculture, ecosystems …, 2008 - Elsevier
… of chloridazon than lenacil, although chloridazon had a longer lag phase than lenacil, followed … When compared to chloridazon, higher amounts of lenacil were detected and at greater …
Number of citations: 22 www.sciencedirect.com
AN Worden, PRB Noel, LE Mawdesley-Thomas… - Toxicology and applied …, 1974 - Elsevier
… lenacil, respectively, throughout the 2-year study. Group 5 received an initial 2500 ppm lenacil, … made from a premix containing 60,000 ppm lenacil. The rats were housed in individual …
Number of citations: 7 www.sciencedirect.com
T Thriveni, J Rajesh Kumar, D Sujatha… - Environmental monitoring …, 2007 - Springer
… of terbacil and lenacil by employing advanced … lenacil are made in the present investigation with a view to get more information on the reduction mechanism of terbacil and lenacil …
Number of citations: 13 link.springer.com
JAP Marsh, HA Davies - Weed Research, 1978 - Wiley Online Library
The effects of lenacil, terbacil, chlorthiamid and 2,4,5‐T at 100 ppm on carbon dioxide evolution, oxygen uptake and nitrogen transformation in two soils have been investigated for …
Number of citations: 14 onlinelibrary.wiley.com
DJ Caverly, RC Denney - Analyst, 1977 - pubs.rsc.org
… chromatographic procedure for the determination of lenacil residues in soils but this method … chromatography and has not been applied to residues of lenacil. Thin-layer technique~~9~ …
Number of citations: 9 pubs.rsc.org
JP Blein - Plant Science Letters, 1983 - Elsevier
… Conversely, lenacil is quickly metabolized by plants [4]. For these reasons we studied lenacil metabolism during cell growth, to determine whether lenacil degradation occurred in our …
Number of citations: 4 www.sciencedirect.com
WE Bray, JG Hilton - … using di-allate followed by pyrazone or lenacil., 1970 - cabdirect.org
In trials conducted on different soil types during 1966-69, applications of di-allate followed by either pyrazone or lenacil at the recommended or two-thirds of the normal rates were …
Number of citations: 6 www.cabdirect.org

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